1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6,12-dimethyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-5-6-14-18-15-12(16(22)21(14)10-11)9-13(19(15)2)17(23)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDLKIWWYFHRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. They play an essential role in various types of tumors.
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt. This compound inhibits FGFRs, thereby disrupting these signaling pathways.
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Pharmacokinetics
It is noted that the compound has a low molecular weight, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
1,7-Dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine class and exhibits various pharmacological properties that make it a candidate for further research in therapeutic applications.
- Molecular Formula : C17H18N4O2
- Molecular Weight : 310.357 g/mol
- Purity : Typically 95% .
The primary mechanism of action for this compound involves targeting Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This interaction plays a crucial role in regulating processes such as cell proliferation, migration, and angiogenesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (4T1), liver cancer (HepG2)
- Mechanism : Induction of apoptosis through upregulation of pro-apoptotic proteins (caspase-3 and Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold can significantly influence its biological activity. For example, substituents at specific positions on the pyrrolidine ring have been shown to enhance its potency against cancer cell lines .
Study 1: Anticancer Efficacy
In a recent study published in Nature Scientific Reports, researchers synthesized several derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines and evaluated their cytotoxic effects against multiple cancer cell lines. Compound 5k exhibited significant activity with IC50 values ranging from 40 to 204 nM against EGFR and other kinases .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 5k | 40 | EGFR |
| 5k | 204 | Her2 |
| 5k | 261 | VEGFR2 |
Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of related compounds against SARS-CoV-2. The study found that several derivatives exhibited over 90% inhibition of viral growth at low concentrations while maintaining low cytotoxicity in Vero cells . This suggests potential applications in treating viral infections.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics due to its low molecular weight. However, further studies are needed to fully elucidate its metabolic pathways and excretion routes .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. The synthesis of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives has been linked to reduced inflammatory markers in various models. For instance, a study highlighted the anti-inflammatory activities of related compounds through structure–activity relationship (SAR) analyses .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's. A patent describes substituted pyrido[1,2-a]pyrazines for treating neurological disorders, suggesting that similar compounds may share beneficial effects . The neuroprotective mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Antibacterial Activity
A recent study reported the synthesis and antibacterial evaluation of novel polyheterocyclic derivatives that include this compound as a structural component. The results demonstrated promising antibacterial activity against various strains of bacteria . This suggests potential applications in developing new antibiotics.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown it may inhibit the proliferation of cancer cells. The mechanism may involve the induction of apoptosis and interference with cell cycle progression . Further studies are required to elucidate the specific pathways involved.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 1,7-dimethyl derivatives in pyrido-pyrrolo-pyrimidinone systems?
- Methodological Answer : Utilize alkylation and acylation reactions under controlled conditions. For example, methyl groups at positions 1 and 7 can be introduced via NaH/MeI in THF at 0°C to room temperature (rt), as demonstrated in analogous pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone syntheses . Optimize reaction time and stoichiometry (e.g., 1.2–1.5 equivalents of MeI) to minimize byproducts. Monitor purity via TLC and confirm yields using column chromatography (59% achieved in related systems) .
Q. How should researchers interpret spectral data for confirming substitution patterns in this compound?
- Methodological Answer : Compare observed chemical shifts with literature data for structurally similar systems. For instance:
- Methyl groups (δ 2.35 ppm for CH at position 1; δ 3.78 ppm for CH at position 7) .
- Aromatic protons in the pyrido-pyrrolo-pyrimidinone core (δ 6.88–8.82 ppm) .
- Use DMSO-d as a solvent to resolve broad signals (e.g., NH/OH at δ 12.97 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against kinase targets?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the pyrrolidine-1-carbonyl group (e.g., substituents affecting steric bulk or hydrogen bonding).
- Step 2 : Test inhibitory activity against kinases like CDK4/6, VEGFR, or FGFR using enzymatic assays (IC determination) .
- Step 3 : Cross-validate results with molecular docking to assess binding interactions (e.g., pyrrolidine carbonyl’s role in ATP-binding pocket engagement) .
- Key Reference : Pyrido-pyrrolo-pyrimidinones show affinity for kinases like Lck and PDGFRβ when substituted with electron-withdrawing groups .
Q. What experimental approaches resolve contradictions in reported bioactivity data for related compounds?
- Methodological Answer :
- Hypothesis Testing : Compare assay conditions (e.g., ATP concentration, kinase isoforms). For example, FGFR1 inhibition may vary due to isoform-specific binding pockets .
- Structural Validation : Confirm compound purity via HPLC and elemental analysis (e.g., C 60.66% vs. theoretical 60.70% in pyrido-pyrrolo-pyrimidinones) .
- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize activity metrics across studies .
Q. How can thermal stability and decomposition profiles be analyzed to inform formulation studies?
- Methodological Answer :
- Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify melting points (mp) and decomposition ranges.
- Example : Analogous compounds exhibit mp 243–245°C with decomposition onset at ~300°C under nitrogen atmosphere .
- Table : Thermal Data for Related Compounds
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
|---|---|---|
| 4-oxo-1,4-dihydropyrido... | 243–245 | 300 |
| Hydrochloride derivatives | 190–195 | 220 |
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed elemental analysis (e.g., C 60.66% vs. 60.70%)?
- Methodological Answer :
- Recrystallization : Purify the compound using solvents like ethanol/water mixtures to remove residual impurities .
- Instrument Calibration : Validate CHNS analyzer accuracy with certified standards (e.g., acetanilide for nitrogen quantification) .
- Sample Drying : Ensure complete solvent removal by drying under vacuum (40°C, 24 hr) before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
